

Crystal Structure of 9-Vinylphenanthrene: A Search for Definitive Structural Data

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Compound of Interest

Compound Name: 9-Vinylphenanthrene

Cat. No.: B013942

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An extensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a complete, publicly available crystal structure analysis of **9-vinylphenanthrene** has not been reported. While general chemical and physical properties of **9-vinylphenanthrene** are known, the detailed three-dimensional arrangement of its atoms in the solid state, which is determined through single-crystal X-ray diffraction, remains unelucidated in the public domain.

This technical guide, therefore, serves a dual purpose. Firstly, it transparently communicates the current unavailability of crystallographic data for **9-vinylphenanthrene**. Secondly, to fulfill the user's request for an in-depth technical guide and to illustrate the principles and methodologies of crystal structure analysis, we present a comprehensive analysis of a closely related and structurally relevant molecule: 9,10-dihydrophenanthrene. The experimental protocols and data presentation formats provided for this analogue serve as a robust template for what a complete analysis of **9-vinylphenanthrene** would entail.

Illustrative Crystal Structure Analysis: 9,10-Dihydrophenanthrene

As a surrogate for **9-vinylphenanthrene**, 9,10-dihydrophenanthrene provides a valuable example of the crystallographic data and experimental procedures central to understanding the solid-state conformation and packing of phenanthrene derivatives.

Data Presentation

The following tables summarize the key crystallographic and geometric parameters for 9,10-dihydrophenanthrene, obtained from its reported crystal structure.

Table 1: Crystal Data and Structure Refinement for 9,10-Dihydrophenanthrene

Parameter	Value
Empirical formula	C ₁₄ H ₁₂
Formula weight	180.24
Temperature	295(2) K
Wavelength	1.54178 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	5.894(2) Å
b	9.489(3) Å
c	17.584(5) Å
α	90°
β	99.78(3)°
γ	90°
Volume	969.3(5) Å ³
Z	4
Density (calculated)	1.236 Mg/m ³
Absorption coefficient	0.528 mm ⁻¹
F(000)	384
Crystal size	0.40 x 0.30 x 0.20 mm
Theta range for data collection	4.96 to 64.96°
Index ranges	-6 ≤ h ≤ 6, 0 ≤ k ≤ 11, 0 ≤ l ≤ 20
Reflections collected	1686
Independent reflections	1599 [R(int) = 0.027]

Completeness to theta = 64.96°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1599 / 0 / 155
Goodness-of-fit on F ²	1.054
Final R indices [I>2sigma(I)]	R1 = 0.041, wR2 = 0.118
R indices (all data)	R1 = 0.052, wR2 = 0.127
Largest diff. peak and hole	0.13 and -0.12 e.Å ⁻³

Table 2: Selected Bond Lengths (Å) for 9,10-Dihydrophenanthrene

Atom 1	Atom 2	Length (Å)
C(1)	C(2)	1.385(3)
C(1)	C(10a)	1.396(3)
C(2)	C(3)	1.381(3)
C(3)	C(4)	1.382(3)
C(4)	C(4a)	1.393(3)
C(4a)	C(4b)	1.459(3)
C(4b)	C(5)	1.395(3)
C(4b)	C(10b)	1.398(3)
C(5)	C(6)	1.380(3)
C(9)	C(10)	1.543(3)
C(9)	C(10a)	1.509(3)
C(10)	C(10b)	1.508(3)

Table 3: Selected Bond Angles (°) for 9,10-Dihydrophenanthrene

Atom 1	Atom 2	Atom 3	Angle (°)
C(2)	C(1)	C(10a)	120.3(2)
C(3)	C(2)	C(1)	120.4(2)
C(2)	C(3)	C(4)	119.9(2)
C(3)	C(4)	C(4a)	120.5(2)
C(4)	C(4a)	C(4b)	121.2(2)
C(5)	C(4b)	C(10b)	118.5(2)
C(10)	C(9)	C(10a)	112.9(2)
C(9)	C(10)	C(10b)	112.8(2)
C(1)	C(10a)	C(4a)	118.7(2)
C(1)	C(10a)	C(9)	120.0(2)
C(5)	C(10b)	C(4b)	118.6(2)
C(5)	C(10b)	C(10)	120.1(2)

Experimental Protocols

The determination of a crystal structure, such as that of 9,10-dihydrophenanthrene, follows a well-defined experimental workflow. The primary technique employed is single-crystal X-ray diffraction.

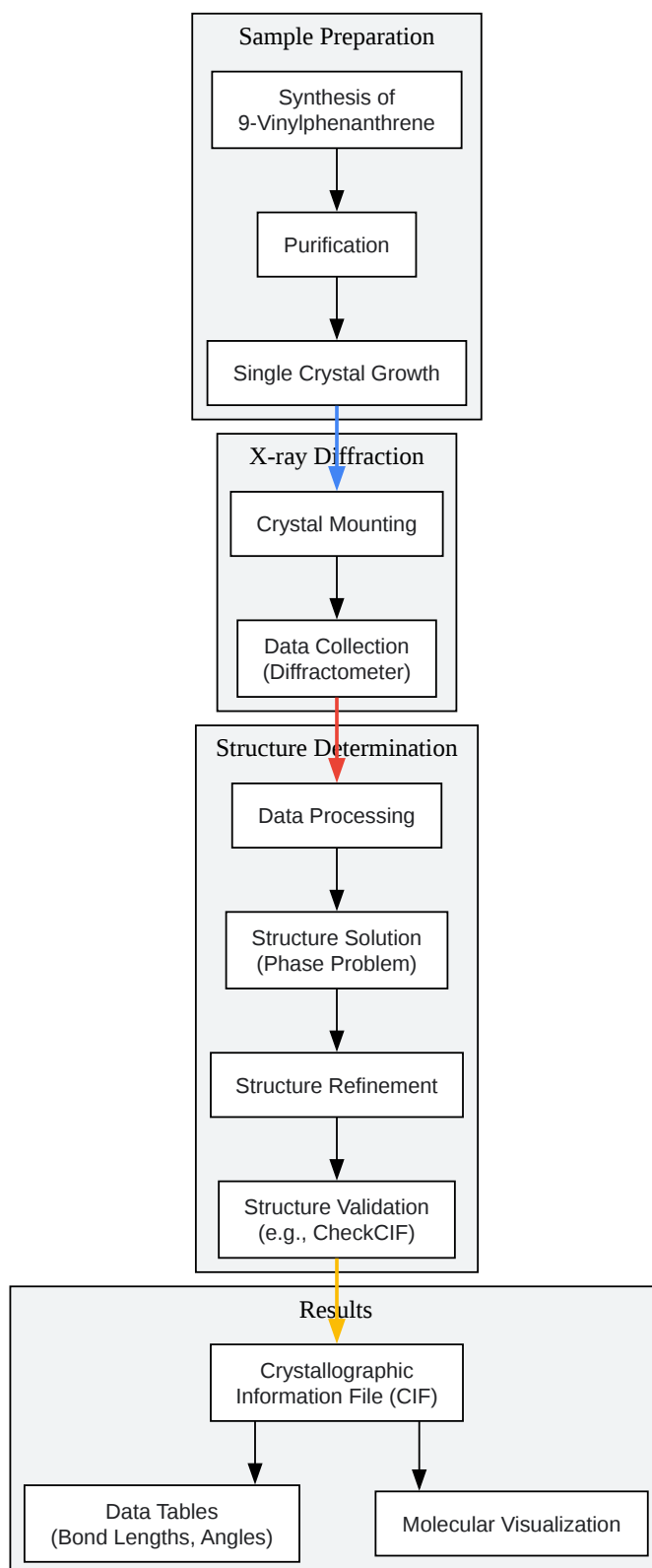
- 1. Crystallization:** High-quality single crystals of the target compound are grown. A common method is slow evaporation of a saturated solution. For a compound like 9,10-dihydrophenanthrene, a suitable solvent system might be a mixture of ethanol and water or a hydrocarbon solvent like hexane. The goal is to produce a crystal of sufficient size (typically 0.1-0.5 mm in each dimension) with a well-defined shape and no visible defects.
- 2. Data Collection:** A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 295 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the

atoms in the crystal lattice, producing a pattern of diffraction spots. A detector records the position and intensity of these spots.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial model of the crystal structure. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The refinement process adjusts atomic positions, and thermal parameters until the model best fits the observed data.

Visualization of the Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment can be visualized as follows:



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Workflow for Crystal Structure Analysis.

Conclusion

While a definitive crystal structure for **9-vinylphenanthrene** is not currently available in the public domain, the principles and procedures for its determination are well-established. The provided analysis of the closely related 9,10-dihydrophenanthrene serves as a comprehensive template for the data and methodologies that would be integral to a complete technical guide on the crystal structure of **9-vinylphenanthrene**. Researchers in materials science and drug development are encouraged to pursue the crystallization and structural analysis of **9-vinylphenanthrene** to fill this gap in the scientific literature. Such a study would provide valuable insights into its solid-state properties and potential applications.

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